molecular formula C15H12F3N3 B5642322 5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5642322
M. Wt: 291.27 g/mol
InChI Key: LYFFCDJCHMZJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or unsaturated ketones under acidic or basic conditions . The reaction conditions often involve refluxing in solvents such as methanol or ethanol, with catalysts like zinc chloride or ammonium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable approaches such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium diisopropylamide in tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This group also imparts unique electronic properties, making the compound suitable for various advanced applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-9-3-5-11(6-4-9)12-8-14-19-10(2)7-13(15(16,17)18)21(14)20-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFCDJCHMZJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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